molecular formula C7H7ClN2 B15428553 1-Phenylmethanediazonium chloride CAS No. 90740-03-7

1-Phenylmethanediazonium chloride

Cat. No.: B15428553
CAS No.: 90740-03-7
M. Wt: 154.60 g/mol
InChI Key: JZBRYGBDIVHLPE-UHFFFAOYSA-M
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Description

1-Phenylmethanediazonium chloride, more commonly referred to as benzenediazonium chloride, is a fundamental diazonium salt with extensive synthetic utility in organic and industrial chemistry . Its value derives from the diazonium functional group (R–N⁺≡N), which serves as a superior leaving group (N₂), enabling its use in a wide array of nucleophilic substitution reactions to introduce various functional groups onto an aromatic ring . Key Research Applications: • Synthesis of Aryl Halides: This compound is a key precursor in the Sandmeyer reaction, where treatment with cuprous salts (CuCl, CuBr, CuCN) yields chlorobenzene, bromobenzene, or benzonitrile, respectively . Aryl iodides can be prepared using potassium iodide without a copper catalyst . The Balz-Schiemann reaction, involving the thermal decomposition of its tetrafluoroborate salt, provides access to aryl fluorides . • Synthesis of Phenols: Heating aqueous solutions of benzenediazonium chloride produces phenols, a transformation known as "Phenolverkochung" . • Azo Coupling for Dyes: The compound readily undergoes diazo coupling with electron-rich aromatics like anilines and phenols to form azo dyes, which are industrially important for their vivid colors . Examples include methyl orange and aniline yellow . • Reduction to Hydrazines: The diazonium group can be reduced to a hydrazine derivative using reagents like stannous chloride (SnCl₂) or sodium dithionite, which is a key step in the Fischer indole synthesis . Mechanism of Action: The high reactivity of this compound is primarily due to the exceptional thermodynamic stability of the dinitrogen molecule (N≡N) released upon its decomposition . In substitution reactions, the mechanism typically involves the formation of an aryl radical or cation intermediate following the loss of N₂, which is then trapped by a nucleophile . In diazo coupling, the diazonium cation acts as an electrophile in an electrophilic aromatic substitution on activated arenes . Handling and Stability: Benzenediazonium chloride is typically prepared and used in situ at low temperatures (0–5 °C) due to the instability of the chloride salt at room temperature . It is considered a hazardous material and can be explosively unstable when dry . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

90740-03-7

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

phenylmethanediazonium;chloride

InChI

InChI=1S/C7H7N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;/p-1

InChI Key

JZBRYGBDIVHLPE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]#N.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

1-Chloro-N-methyl-1-phenylpropan-2-amine hydrochloride ()

  • CAS : 25394-24-5
  • Molecular Formula : C₁₀H₁₅Cl₂N
  • Structure : Features a chlorinated phenyl group, a methyl-substituted amine, and a hydrochloride counterion.
  • Key Differences :
    • Unlike the diazonium ion in 1-Phenylmethanediazonium chloride, this compound contains a stable tertiary amine and a chloroalkane chain.
    • The absence of the diazonium group reduces reactivity, making it more suitable for pharmaceutical applications rather than coupling reactions .

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride ()

  • CAS : 1909319-89-6
  • Molecular Formula : C₁₀H₁₂Cl₃N₃
  • Structure : Combines a chlorinated benzene ring with an imidazole substituent and an amine group, stabilized by two hydrochloride ions.
  • The dihydrochloride counterion contrasts with the single chloride in diazonium salts, influencing solubility and ionic strength .

[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride ()

  • CAS : 1177297-60-7
  • Molecular Formula : C₈H₁₅Cl₂N₃
  • Structure : Contains a pyrazole-substituted cyclopropane ring and an amine group.
  • Key Differences :
    • The cyclopropane ring introduces steric strain, affecting reactivity compared to the planar benzene ring in diazonium salts.
    • The pyrazole group enables coordination chemistry, unlike the electrophilic diazonium ion .

Structural and Functional Comparison Table

Compound CAS Molecular Formula Key Functional Groups Reactivity Profile Applications
This compound 100-34-5 C₆H₅N₂⁺Cl⁻ Diazonium ion, Chloride High (thermal decomposition) Azo dyes, Arylation agents
1-Chloro-N-methyl-1-phenylpropan-2-amine HCl 25394-24-5 C₁₀H₁₅Cl₂N Chloroalkane, Amine Moderate Pharmaceuticals
[2-Chloro-6-(imidazolyl)phenyl]methanamine diHCl 1909319-89-6 C₁₀H₁₂Cl₃N₃ Imidazole, Amine, Dihydrochloride Low Bioactive molecule design
[1-(Pyrazolylmethyl)cyclopropyl]methanamine diHCl 1177297-60-7 C₈H₁₅Cl₂N₃ Pyrazole, Cyclopropane Moderate Coordination chemistry

Research Findings and Limitations

  • Reactivity : Diazonium salts like this compound exhibit unmatched electrophilicity, enabling rapid aryl radical formation under mild conditions. In contrast, the amine- and heterocycle-containing analogs prioritize stability and biological interactions .
  • Synthetic Utility : While diazonium salts are pivotal in Sandmeyer and Gomberg-Bachmann reactions, the compared compounds are tailored for medicinal chemistry or ligand synthesis .
  • Data Gaps : The provided evidence lacks direct comparative studies on thermal stability or reaction kinetics, necessitating further experimental validation.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Phenylmethanediazonium chloride, and how do solvent choices influence reaction outcomes?

this compound is synthesized via diazotization of benzylamine derivatives under acidic conditions. Key parameters include:

  • Temperature control : Maintain 0–5°C to stabilize the diazonium intermediate and prevent premature decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance solubility of intermediates, while dichloromethane (DCM) may reduce side reactions in non-aqueous systems .
  • Acid choice : HCl is typically used to protonate the amine precursor, but excess acid can accelerate decomposition; stoichiometric optimization is critical.

Methodological recommendation : Use low-temperature NMR to monitor intermediate formation and quantify yields via iodometric titration .

Q. How can researchers characterize the purity and stability of this compound?

  • Purity analysis :
    • Spectroscopy : 1H^1H-NMR (δ 7.2–7.5 ppm for aromatic protons) and IR (sharp N2+_2^+ stretch near 2200 cm1^{-1}) confirm structural integrity .
    • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities from side reactions (e.g., aryl diazo ethers) .
  • Stability assessment :
    • Conduct accelerated degradation studies under varying pH (1–7) and temperature (4–25°C). Diazonium salts decompose rapidly in neutral/basic conditions, releasing N2_2 gas, which can be quantified manometrically .

Advanced Research Questions

Q. What mechanistic insights explain the decomposition pathways of this compound under photolytic vs. thermal conditions?

  • Photolytic decomposition : UV irradiation generates aryl radicals via homolytic N2+_2^+ cleavage, leading to coupling products (e.g., biaryls). Use EPR spectroscopy to detect radical intermediates .
  • Thermal decomposition : Proceeds via heterolytic pathways, forming carbocations that react with nucleophiles (e.g., H2_2O → benzyl alcohol). Kinetic studies (Arrhenius plots) reveal activation energies >80 kJ/mol .
  • Contradiction resolution : Conflicting reports on dominant pathways may arise from solvent effects (e.g., DMF stabilizes carbocations, while DCM favors radicals). Replicate experiments with deuterated solvents to track hydrogen abstraction .

Q. How can computational methods predict the reactivity of this compound in novel coupling reactions?

  • DFT calculations : Model the transition state of aryl diazonium salts with substrates (e.g., graphene, nanoparticles). Focus on electrophilicity (Fukui indices) at the diazo group .
  • Machine learning : Train models on existing diazonium reaction datasets to predict regioselectivity in C–C bond-forming reactions. Validate with experimental Hammett plots .
  • Limitations : Solvent effects and steric hindrance are poorly captured in silico; hybrid experimental-computational workflows are recommended .

Q. How should researchers address contradictory data on the catalytic efficiency of metal salts in diazonium-mediated reactions?

  • Case study : Copper vs. palladium catalysts in Sandmeyer reactions.
    • Controlled variables : Fix substrate concentration, temperature, and solvent (e.g., aqueous HCl).
    • Contradiction source : Trace impurities (e.g., iodide) may alter metal redox states. Use ICP-MS to quantify metal speciation .
  • Statistical approach : Apply multivariate ANOVA to isolate catalyst effects from environmental variables. Replicate studies with ultrapure reagents .

Methodological Resources

Parameter Technique Key Reference
Diazonium stabilityAccelerated degradation + HPLC
Radical detectionEPR spectroscopy
Computational modelingDFT (Gaussian, ORCA)
Catalyst analysisICP-MS

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